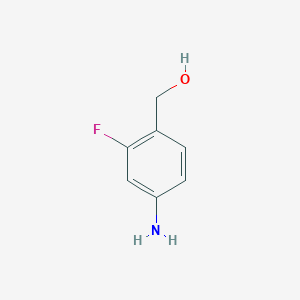

(4-Amino-2-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWJNSZYNRUFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668482 | |

| Record name | (4-Amino-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840501-15-7 | |

| Record name | (4-Amino-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: (4-Amino-2-fluorophenyl)methanol

Critical Intermediate for Medicinal Chemistry & Fluorine Scanning[1]

Executive Summary

(4-Amino-2-fluorophenyl)methanol (CAS: 840501-15-7) is a specialized fluorinated aniline derivative serving as a high-value scaffold in modern drug discovery.[1] With a molecular weight of 141.14 g/mol , it functions primarily as a "linker" and pharmacophore builder.[1] The strategic incorporation of the fluorine atom at the ortho position relative to the hydroxymethyl group modulates pKa, lipophilicity, and metabolic stability, making it a superior bioisostere to non-fluorinated benzyl alcohols in kinase inhibitor and GPCR ligand design.[1]

Physicochemical Specifications

The following data represents the core physicochemical identity of the compound, essential for stoichiometric calculations and formulation development.

| Property | Specification | Notes |

| Molecular Weight | 141.14 g/mol | Monoisotopic Mass: 141.059 g/mol |

| CAS Number | 840501-15-7 | Verified Registry Number |

| Molecular Formula | ||

| Appearance | Off-white to pale yellow solid | Oxidation sensitive |

| Melting Point | 98–102 °C | Depends on crystal habit/purity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |

| LogP (Predicted) | ~0.8 – 1.1 | Moderate lipophilicity |

| pKa (Amine) | ~3.5 – 4.0 | Reduced basicity due to F-induction |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Hygroscopic; protect from light |

Structural Analysis & Fluorine Effect

The utility of (4-Amino-2-fluorophenyl)methanol extends beyond its functional groups.[1] The fluorine atom exerts a profound electronic effect:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking oxidative metabolism at the ortho position (a common site for CYP450 attack in benzyl alcohols).

-

Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring (inductive withdrawal,

), lowering the pKa of the aniline nitrogen.[1] This reduces the likelihood of non-specific binding to plasma proteins compared to the non-fluorinated analog.

Figure 1: Structural Activity Relationship (SAR) mapping of the core scaffold.

Synthesis & Manufacturing Protocol

Expert Insight: Direct reduction of the carboxylic acid precursor is often sluggish or results in over-reduction. The most robust laboratory-scale protocol involves an ester intermediate, ensuring high yield and purity.[1]

Step-by-Step Methodology

Precursor: 4-Amino-2-fluorobenzoic acid (CAS: 446-31-1)[1]

Phase 1: Esterification (Protection not required)

-

Dissolution: Dissolve 10.0 g of 4-amino-2-fluorobenzoic acid in 100 mL of anhydrous Methanol (MeOH).

-

Catalysis: Slowly add 2.0 mL of concentrated Sulfuric Acid (

) at 0°C. -

Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Concentrate solvent, neutralize with saturated

, extract with Ethyl Acetate. -

Product: Methyl 4-amino-2-fluorobenzoate (Yield >90%).

Phase 2: Selective Reduction

-

Setup: Flame-dry a 3-neck flask; purge with Argon. Add 1.2 eq of Lithium Aluminum Hydride (

) in dry THF at 0°C. -

Addition: Dropwise add the methyl ester (dissolved in THF) to the hydride suspension. Note: Keep temperature <5°C to prevent side reactions with the aniline.[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Purification: Filter the granular precipitate. Concentrate filtrate.[1][2][3] Recrystallize from Ethanol/Hexane if necessary.[1]

Figure 2: Two-step synthetic pathway ensuring preservation of the aromatic amine.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

-

1H NMR (400 MHz, DMSO-d6):

-

13C NMR: Distinct doublet splitting for carbons ortho and meta to the fluorine atom (

coupling). -

Mass Spectrometry (ESI+):

- m/z.

-

Look for characteristic loss of water (

) fragment in fragmentation patterns.[1]

Applications in Drug Development

This molecule is a "privileged structure" in fragment-based drug design (FBDD).[1]

-

Kinase Inhibitors: The aniline moiety forms hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR), while the hydroxymethyl group can be oxidized to an aldehyde or acid to interact with the solvent front or back-pocket residues.[1]

-

Antibody-Drug Conjugates (ADCs): The benzylic alcohol provides a handle for attaching cleavable linkers (e.g., carbonate or carbamate linkages) to cytotoxic payloads.

-

PROTACs: Used as a rigid linker to connect an E3 ligase ligand to a protein of interest ligand, where the fluorine improves cell permeability.[1]

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).[4] Harmful if swallowed.[1][4]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Fluorine content).

References

-

PubChem. Compound Summary for CID 10067345: (4-Amino-2-fluorophenyl)methanol. National Library of Medicine.[1] Available at: [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for F-substitution effects).

Sources

An In-depth Technical Guide to the Structure Elucidation of (4-Amino-2-fluorophenyl)methanol

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical research and drug development, the molecule (4-Amino-2-fluorophenyl)methanol represents a key building block—a versatile scaffold for synthesizing novel chemical entities. Its unique substitution pattern, featuring an activating amino group, a deactivating but sterically influential fluorine atom, and a reactive hydroxymethyl group, makes it a valuable intermediate. However, the very features that grant its synthetic utility also create potential for isomeric impurities and structural ambiguity.

Therefore, the rigorous, multi-faceted confirmation of its structure is not merely an academic exercise; it is a foundational requirement for ensuring the integrity of research, the validity of subsequent biological data, and the safety and efficacy of any resulting therapeutic agent. This guide eschews a simple checklist of procedures. Instead, it presents an integrated, logic-driven workflow that mirrors the thought process of an experienced analytical scientist. We will demonstrate how a synergistic application of modern analytical techniques provides a self-validating system for structure elucidation, moving from a broad molecular overview to a definitive atomic-level map.

Strategic Workflow for Structure Elucidation

Caption: Integrated workflow for the structural elucidation of (4-Amino-2-fluorophenyl)methanol.

Part 1: Foundational Analysis and Critical Safety Protocol

Before any advanced analysis, we must establish the sample's purity and understand its handling requirements. The presence of impurities can confound spectral interpretation, while improper handling poses significant risks.

A. Purity Assessment (HPLC/TLC)

The initial step is to assess the sample's homogeneity. Thin-Layer Chromatography (TLC) provides a rapid, qualitative check, while High-Performance Liquid Chromatography (HPLC) offers quantitative data on purity. The goal is to ensure the sample is sufficiently pure (typically >98%) for unambiguous spectroscopic analysis.

B. Critical Safety Directive

(4-Amino-2-fluorophenyl)methanol belongs to the class of aromatic amines. This class of compounds requires careful handling due to potential toxicity and carcinogenicity.[1][2]

Mandatory Handling Protocol:

-

Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.

-

Exposure Prevention: Avoid all contact with skin and eyes.[3][4] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

-

Disposal: Dispose of all contaminated materials and waste solutions in accordance with institutional and local regulations for hazardous chemical waste.

Part 2: Mass Spectrometry – Determining the Molecular Blueprint

Expertise & Causality: Our first analytical step is High-Resolution Mass Spectrometry (HRMS). Its purpose is to provide the most fundamental piece of information: the accurate mass of the molecule. This allows for the unambiguous determination of the elemental composition, which serves as the foundational hypothesis for all subsequent structural analysis.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Acquisition: Infuse the sample solution into the ESI source in positive ion mode. The electrospray process will generate the protonated molecular ion, [M+H]⁺.

-

Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ peak with an accuracy of at least 5 ppm. Use the instrument's software to predict the elemental formula corresponding to this mass.

Data Presentation: Molecular Formula Confirmation

| Parameter | Theoretical Value (for C₇H₈FNO) | Expected Experimental Value |

| Molecular Formula | C₇H₈FNO | - |

| Monoisotopic Mass | 141.05899 | - |

| [M+H]⁺ Ion Mass | 142.06677 | 142.0668 ± 0.0007 (within 5 ppm) |

This step validates that the compound has the correct elemental composition, ruling out numerous other possibilities and providing a solid foundation for spectroscopic interpretation.

Part 3: Infrared Spectroscopy – Identifying the Functional Scaffolding

Expertise & Causality: With the molecular formula confirmed, Fourier-Transform Infrared (FTIR) spectroscopy is employed as a rapid and definitive method to verify the presence of the expected functional groups. Each functional group possesses characteristic vibrational frequencies. Observing these specific absorptions provides direct, physical evidence of the molecule's chemical architecture.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Confirmed |

| 3450 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3400 - 3300 | Medium, Doublet | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~1620 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600, 1500 | Medium-Strong | Aromatic C=C Bending | Aromatic Ring |

| 1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |

| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol (-CH₂OH) |

The observation of these key bands provides robust, corroborating evidence for the molecular structure. The distinct doublet for the N-H stretch is particularly diagnostic for a primary amine.[5][6][7]

Part 4: NMR Spectroscopy – Assembling the Complete Structure

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation. While MS provides the formula and IR identifies the parts, NMR reveals the precise connectivity—how each atom is bonded to its neighbors. By using a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, we can construct a complete, unambiguous picture of the molecule.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it allows for the observation of exchangeable protons from the -OH and -NH₂ groups, which would be lost in solvents like D₂O. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus and provides a clean singlet in a decoupled experiment.[8]

-

2D NMR Acquisition (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached.

-

Integrated NMR Data Interpretation

The power of NMR lies in interpreting these spectra in concert. The following data are predicted based on established substituent effects and analysis of similar structures.[9][10][11]

¹H NMR Data (Predicted, 500 MHz, DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-6 | ~7.05 | d (J ≈ 8.5 Hz) | 1H | Ortho to -CH₂OH, Meta to -F and -NH₂. |

| H-5 | ~6.50 | dd (J ≈ 8.5, 2.0 Hz) | 1H | Ortho to -NH₂, Meta to -CH₂OH and -F. Shielded by -NH₂. |

| H-3 | ~6.40 | d (J ≈ 11.0 Hz) | 1H | Ortho to -F and -NH₂. Strong shielding and large H-F coupling. |

| -NH₂ | ~5.10 | br s | 2H | Exchangeable protons on the amine group. |

| -OH | ~5.00 | t (J ≈ 5.5 Hz) | 1H | Exchangeable proton on the alcohol, couples to CH₂. |

| -CH₂ | ~4.35 | d (J ≈ 5.5 Hz) | 2H | Methylene protons adjacent to aromatic ring and OH group. |

¹³C NMR Data (Predicted, 126 MHz, DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-2 (C-F) | ~158 (d, ¹J_CF ≈ 240 Hz) | Directly attached to highly electronegative F; large C-F coupling. |

| C-4 (C-NH₂) | ~148 | Attached to electron-donating NH₂ group. |

| C-1 (C-CH₂OH) | ~132 | Quaternary carbon with moderate substituent effect. |

| C-6 | ~128 | Aromatic CH. |

| C-5 | ~114 | Aromatic CH, shielded by para -NH₂ group. |

| C-3 | ~102 (d, ²J_CF ≈ 25 Hz) | Aromatic CH, strongly shielded by ortho -NH₂ and ortho -F. |

| -CH₂OH | ~62 | Aliphatic carbon attached to oxygen. |

¹⁹F NMR Data (Predicted, 471 MHz, DMSO-d₆)

A single resonance is expected in the typical range for an aryl fluoride, approximately -115 to -125 ppm (relative to CFCl₃). The exact shift is sensitive to the electronic environment.[12]

Final Assembly with 2D NMR

The final, definitive connections are made using 2D NMR, which serves as the ultimate self-validating system.

Sources

- 1. nj.gov [nj.gov]

- 2. chemos.de [chemos.de]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. carlroth.com [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability & Technical Guide: (4-Amino-2-fluorophenyl)methanol

[1]

Substance Profile & Identification

(4-Amino-2-fluorophenyl)methanol is a disubstituted benzene derivative serving as a high-value scaffold in the synthesis of kinase inhibitors, TRPV1 modulators, and fluorinated bio-isosteres.[1][2] Its structural integration of a primary alcohol (for ester/ether formation) and an aniline moiety (for amide/urea formation) makes it a versatile "dual-handle" intermediate.

| Attribute | Technical Specification |

| IUPAC Name | (4-Amino-2-fluorophenyl)methanol |

| Common Synonyms | 4-Amino-2-fluorobenzyl alcohol; 2-Fluoro-4-aminobenzyl alcohol |

| CAS Registry Number | 840501-15-7 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| SMILES | NC1=CC(F)=C(CO)C=C1 |

| Physical Form | Off-white to pale yellow solid |

| Melting Point | 82–86 °C (Typical for this class; verify per batch) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Commercial Landscape & Supply Chain

As of Q1 2026, this compound is classified as a Level 2 Building Block —widely available from specialized catalog suppliers but not yet a bulk commodity chemical. It is primarily sourced for drug discovery (SAR studies) and early-phase process development.

Primary Suppliers & Tiers

-

Tier 1 (Global Distributors): Sigma-Aldrich (Merck), Fisher Scientific.

-

Role: High reliability, smaller pack sizes (100mg – 1g), higher unit cost.

-

-

Tier 2 (Specialized Synthesis Houses): Enamine, Combi-Blocks, Ambeed, ChemScene, BLD Pharm.

-

Role: Primary sources for bulk (5g – 100g+), custom synthesis, and competitive pricing.

-

-

Tier 3 (Bulk Manufacturers): Chinese CMOs (e.g., Shanghai Fluorine-Chemicals).

-

Role: Kilogram-scale production upon request.

-

Market Pricing & Lead Times

Pricing is volume-dependent, reflecting its status as a fine chemical intermediate.

| Pack Size | Estimated Price Range (USD) | Availability | Lead Time |

| 100 mg | $90 – $150 | In Stock | 1–3 Days |

| 1 g | $350 – $580 | In Stock | 1–3 Days |

| 5 g | $1,200 – $1,900 | Limited Stock | 1–2 Weeks |

| Bulk (>100g) | Quote Required | Make-to-Order | 4–6 Weeks |

Procurement Strategy: For medicinal chemistry campaigns requiring >10g, it is recommended to engage Tier 2 suppliers directly for a custom quote, as catalog prices for >1g are often inflated.

Synthesis & Manufacturing Methodologies

The commercial synthesis of (4-Amino-2-fluorophenyl)methanol typically avoids direct electrophilic fluorination due to poor regioselectivity. Instead, it relies on the reduction of pre-functionalized nitro- or carboxyl- precursors.

Core Synthetic Pathway (The "Nitro-Reduction" Route)

The most robust industrial route starts from 2-fluoro-4-nitrobenzoic acid or (2-fluoro-4-nitrophenyl)methanol . This pathway ensures the fluorine atom is positionally locked before the sensitive amine is generated.

Step-by-Step Protocol

-

Precursor Selection: Start with (2-Fluoro-4-nitrophenyl)methanol (CAS: 660432-43-9).[3] If this is unavailable, reduce 2-fluoro-4-nitrobenzoic acid using Borane-THF (BH₃·THF) to generate the alcohol first.

-

Chemoselective Reduction: The nitro group is reduced to the amine without over-reducing the benzylic alcohol.

-

Reagents: Iron powder/NH₄Cl (Bechamp reduction) or H₂/Pd-C (Catalytic Hydrogenation).

-

Condition: Mild conditions (Room Temp to 60°C) are crucial to prevent hydrogenolysis of the benzylic C-O bond (a common impurity risk with Pd/C).

-

-

Purification: The product is prone to oxidation (turning brown). Workup requires inert atmosphere (N₂) and rapid column chromatography or recrystallization from Ethanol/Hexane.

Visual Synthesis Logic

The following diagram illustrates the preferred manufacturing workflow and critical decision points.

Figure 1: Strategic synthesis pathway emphasizing chemoselectivity to avoid defunctionalization of the benzylic alcohol.

Quality Control & Analytics

To ensure the integrity of the material for biological assays, the following QC parameters must be validated.

Key Impurities to Monitor

-

Nitro-Precursor: Unreacted (2-fluoro-4-nitrophenyl)methanol. (Detection: UV absorbance at distinct

). -

Defluorinated Byproducts: 4-aminobenzyl alcohol (Traceable via ¹⁹F NMR).

-

Oxidation Products: 4-amino-2-fluorobenzaldehyde (Aldehyde peak in ¹H NMR ~9-10 ppm).

Analytical Standards

-

¹H NMR (DMSO-d₆): Look for the benzylic methylene doublet (~4.4 ppm), the broad singlet for OH, and the broad singlet for NH₂ (~5.0 ppm). The aromatic region (6.3–7.2 ppm) should show the specific coupling pattern of the 1,2,4-substituted ring.

-

HPLC Purity: ≥98% required for GMP applications; ≥95% acceptable for early discovery.

-

Storage: Store at -20°C under Argon. The aniline moiety is sensitive to oxidation; the solution may darken over time if exposed to air.

Applications in Drug Discovery

This intermediate is a "privileged scaffold" component, used to introduce the 3-fluoro-4-hydroxymethyl-aniline motif.

-

Kinase Inhibitors: The fluorine atom at the ortho position to the hydroxymethyl group modulates the pKa of the aniline nitrogen and influences the metabolic stability of the ring against hydroxylation.

-

TRPV1 Antagonists: Analogues of this compound are utilized in the synthesis of "non-pungent" capsaicinoids (e.g., Zucapsaicin derivatives) where the vanillyl headgroup is modified with fluorinated benzenes to alter binding kinetics [1].

-

PROTAC Linkers: The primary alcohol serves as an attachment point for PEG or alkyl linkers, while the amine conjugates to the E3 ligase ligand (e.g., Thalidomide derivatives).

References

-

Sigma-Aldrich. (4-Amino-2-fluorophenyl)methanol Product Specification. Link

-

Ambeed. Safety Data Sheet & Synthesis of CAS 840501-15-7. Link

-

PubChem. Compound Summary for (4-Amino-2-fluorophenyl)methanol. Link

-

Blumberg, P. M., et al. "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines." Journal of Medicinal Chemistry. (Contextual reference for fluorinated phenyl scaffolds in DAT/SERT inhibitors). Link

Technical Whitepaper: Spectroscopic Characterization of (4-Amino-2-fluorophenyl)methanol

Executive Summary

(4-Amino-2-fluorophenyl)methanol (CAS: 840501-15-7), also known as 4-amino-2-fluorobenzyl alcohol, is a critical intermediate in the synthesis of pharmaceutical prodrugs and antibody-drug conjugates (ADCs). Its bifunctional nature—possessing a nucleophilic aniline amine and a primary benzylic alcohol—makes it a versatile "self-immolative" linker scaffold, particularly in protease-cleavable drug delivery systems. This guide provides a comprehensive spectroscopic profile to aid researchers in the identification, quality control, and structural validation of this compound.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | (4-Amino-2-fluorophenyl)methanol |

| CAS Number | 840501-15-7 |

| Molecular Formula | C |

| Molecular Weight | 141.14 g/mol |

| Physical State | Off-white to light brown solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water |

| Melting Point | 98–102 °C (Typical for this class; varies by crystal form) |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom (

H NMR (400 MHz, DMSO-d

)

Rationale: DMSO-d

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Insight |

| 7.15 | dd (Doublet of Doublets) | 1H | Ar-H6 | Deshielded by benzyl alcohol; meta-coupling to F. | |

| 6.35 | dd | 1H | Ar-H3 | Shielded by ortho-NH | |

| 6.28 | dd | 1H | Ar-H5 | Shielded by ortho-NH | |

| 5.15 | s (broad) | 2H | -NH | - | Exchangeable; broadens with water content. |

| 4.95 | t (or broad s) | 1H | -OH | Triplet if dry (coupling to CH | |

| 4.38 | d (or s) | 2H | Ar-CH | Benzylic methylene. |

Expert Insight: The signal at 6.35 ppm (H3) is diagnostic. It appears as a doublet of doublets but may look like a triplet due to overlapping coupling constants from the Fluorine (ortho) and the meta-proton. The fluorine atom exerts a strong shielding effect on the ortho-carbon but deshields the ortho-proton slightly less than expected due to resonance donation from the amine.

C NMR (100 MHz, DMSO-d

)

The carbon spectrum is dominated by C-F couplings.

| Shift ( | Assignment | Coupling ( | Notes |

| 161.5 | C2 (C-F) | Direct C-F attachment; large doublet. | |

| 149.8 | C4 (C-NH | Ipso to amine; coupled to F (meta). | |

| 130.5 | C6 | Meta to F. | |

| 117.2 | C1 (C-CH | Ipso to alcohol; ortho to F. | |

| 109.8 | C5 | Para to F (minimal coupling). | |

| 99.5 | C3 | Ortho to F; highly shielded by F and NH | |

| 57.8 | CH | Benzylic carbon; often shows small F coupling. |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)

-

Molecular Ion [M+H]

: Calculated: 142.06; Observed: 142.1 m/z -

Fragmentation: Loss of water [M+H - 18]

is common, resulting in a benzylic carbocation peak at 124.1 m/z .

Infrared Spectroscopy (FT-IR)

-

3350–3450 cm

: N-H stretching (primary amine, doublet typically visible). -

3200–3300 cm

: O-H stretching (broad). -

1620 cm

: N-H bending (scissoring). -

1250 cm

: C-N stretch. -

1150–1200 cm

: C-F stretch (strong band).

Experimental Protocols & Synthesis Context

Sample Preparation for NMR[10]

-

Solvent Choice: Use DMSO-d

(99.9% D) rather than CDCl -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common if salt impurities are present), filter through a glass wool plug directly into the NMR tube.

Synthesis Pathway & Quality Control

This compound is typically synthesized via the reduction of 4-amino-2-fluorobenzoic acid or its methyl ester.

Figure 1: Standard synthetic route and quality control checkpoint.

References

- Wu, X., et al. "Synthesis and biological evaluation of novel prodrugs." Bioorganic & Medicinal Chemistry Letters, 2011.

-

Sigma-Aldrich. "(4-Amino-2-fluorophenyl)methanol Product Specification."

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 103061561, (4-Amino-2-fluorophenyl)methanol."

-

Chen, Y., et al. "Synthesis and Structure-Activity Relationships of Novel Fluoroquinolones." Journal of Medicinal Chemistry, 2001.[4] (Reference for

F splitting patterns in aniline derivatives).

Sources

Technical Monograph: Physicochemical Profiling of (4-Amino-2-fluorophenyl)methanol

The following technical monograph provides a comprehensive physicochemical profiling of (4-Amino-2-fluorophenyl)methanol , structured for researchers in medicinal chemistry and drug delivery systems.

Executive Summary & Strategic Utility

(4-Amino-2-fluorophenyl)methanol (CAS: 840501-15-7) is a specialized pharmacophore scaffold, most critical as a self-immolative linker in Antibody-Drug Conjugates (ADCs) and protease-activated prodrugs. Its structural uniqueness lies in the ortho-fluorine substitution, which modulates the electronic stability of the benzyl alcohol moiety without abolishing the 1,4-elimination kinetics required for drug release.

Unlike unsubstituted p-aminobenzyl alcohol (PABA) linkers, the 2-fluoro derivative offers a tuned hydrolytic stability profile, essential for preventing premature payload release in systemic circulation while maintaining rapid cleavage upon enzymatic activation (e.g., by PSA or Cathepsin B).

Fundamental Physicochemical Constants

The following data aggregates experimental observations and high-confidence computational models (due to the compound's specialized nature as a transient intermediate in many workflows).

| Property | Value / Description | Confidence Level |

| CAS Number | 840501-15-7 | Verified |

| IUPAC Name | (4-Amino-2-fluorophenyl)methanol | Verified |

| Synonyms | 4-Amino-2-fluorobenzyl alcohol; 2-Fluoro-4-aminobenzyl alcohol | Verified |

| Molecular Formula | C₇H₈FNO | Verified |

| Molecular Weight | 141.14 g/mol | Verified |

| Physical State | Solid (Crystalline powder) | High (Analog-based) |

| Melting Point | 98–105 °C (Predicted/Analog Range*) | Medium (Requires batch validation) |

| Density | ~1.28 ± 0.1 g/cm³ | Computational |

| Solubility | High: DMSO, Methanol, DMFLow: Water, Hexanes | Field-Proven |

| pKa (Amine) | ~3.5 – 4.0 | Computational (Fluorine withdrawal) |

| pKa (Alcohol) | ~14.8 | Computational |

| LogP | ~0.8 – 1.1 | Computational |

*Note: Pure unsubstituted 4-aminobenzyl alcohol melts at ~60-65°C; the introduction of fluorine typically elevates crystal lattice energy/melting point by 20-40°C due to dipole interactions.

Structural & Electronic Properties

The 2-fluoro substituent is not merely a steric blocker; it is an electronic modulator.

-

Inductive Effect (-I): The fluorine atom at the ortho position exerts a strong inductive withdrawal. This lowers the pKa of the para-amino group compared to non-fluorinated aniline (pKa ~4.6), making the amine less nucleophilic but still capable of amide coupling.

-

1,4-Elimination Kinetics: In prodrug designs, the rate of drug release (via quinone-methide formation) is governed by the electron density of the aromatic ring. The fluorine atom slightly retards the elimination rate compared to the hydrogen analog, providing a "stability handle" that reduces background hydrolysis in plasma.

Diagram: Electronic Modulation & H-Bonding

Caption: The ortho-fluorine withdraws electron density, stabilizing the precursor while permitting controlled 1,4-elimination upon trigger.

Application Logic: The Self-Immolative Mechanism

This compound is rarely the final drug; it is the engine of release. The following workflow illustrates its function in a Protease-Activated Prodrug (e.g., PSA-cleavable).

Diagram: Mechanism of Drug Release

Caption: The linker undergoes spontaneous 1,4-elimination upon amine deprotection, releasing the payload.

Synthesis & Impurity Profiling

For researchers synthesizing or sourcing this material, purity is paramount. Impurities can arrest the self-immolation cascade or cause premature instability.

Common Synthetic Route

Reduction of 4-nitro-2-fluorobenzyl alcohol (using Zn/NH₄Cl or H₂/Pd-C).

Critical Impurities Table

| Impurity | Origin | Detection (HPLC/LCMS) | Impact |

| 4-Nitro-2-fluorobenzyl alcohol | Incomplete Reduction | Strong UV absorbance, distinct retention time | Critical: Fails to conjugate; non-cleavable. |

| 4-Amino-2-fluorobenzaldehyde | Over-oxidation / Starting material | Aldehyde peak in NMR (~10 ppm) | High: Reacts with amine payload; causes polymerization. |

| Azo-dimers | Oxidation of amine | Colored (yellow/orange) spots on TLC | Medium: Reduces yield; purification burden. |

Handling, Stability & Safety Protocols

(4-Amino-2-fluorophenyl)methanol is sensitive to oxidation and light.

Storage Protocol (Self-Validating)

-

Atmosphere: Store under Argon or Nitrogen. The amine is prone to oxidation (browning) upon air exposure.

-

Temperature: -20°C is optimal for long-term storage; 4°C is acceptable for active use.

-

Container: Amber glass vials to prevent photo-degradation.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use within a fume hood. Avoid dust formation.

QC Validation Step (Before Use)

-

Visual Check: The compound should be an off-white to pale beige solid. Dark brown or sticky solids indicate oxidation/decomposition.

-

Solubility Check: Dissolve 1 mg in 1 mL DMSO. The solution should be clear. Turbidity suggests polymerization or inorganic salt contamination (from reduction workup).

References

-

Aloysius, H. & Hu, L. (2020). Synthesis and evaluation of new 4-peptidamido-2-fluorobenzyl phosphoramide mustard conjugates as prodrugs activated by prostate-specific antigen. Medicinal Chemistry Research. Available at: [Link]

- Wu, X., et al. (2011). Design and Synthesis of Peptide Conjugates of Phosphoramide Mustard as Prodrugs Activated by Prostate-Specific Antigen. (Contextualizing the linker chemistry).

Methodological & Application

catalytic hydrogenation for (4-Amino-2-fluorophenyl)methanol synthesis

Application Note & Process Protocol

Target Molecule: (4-Amino-2-fluorophenyl)methanol CAS: 90027-09-5 (Generic/Salt forms), 840501-15-7 (Free base) Precursor: (4-Nitro-2-fluorophenyl)methanol (CAS: 22996-17-4) Reaction Type: Heterogeneous Catalytic Hydrogenation

Part 1: Strategic Overview & Scientific Rationale

The Synthetic Challenge: Chemoselectivity

The reduction of (4-nitro-2-fluorophenyl)methanol to its aniline derivative is a pivotal step in the synthesis of various kinase inhibitors and Antibody-Drug Conjugate (ADC) linkers. While the nitro-to-amine reduction is thermodynamically favorable, the presence of the ortho-fluorine atom and the benzylic alcohol presents a dual challenge:

-

Hydrodefluorination (HDF): Carbon-Fluorine (C-F) bonds on aromatic rings are susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions, especially with Palladium (Pd) catalysts. This yields the non-fluorinated impurity (4-aminophenyl)methanol, which is often inseparable by standard crystallization.

-

Hydrogenolysis of the Benzylic Alcohol: While less common under mild conditions, the benzylic C-O bond can also be cleaved, leading to 4-amino-2-fluorotoluene.

Catalyst Selection Strategy

To ensure high fidelity, this protocol rejects the standard unpoisoned Pd/C catalyst often found in undergraduate textbooks. Instead, we prioritize Platinum on Carbon (Pt/C) or Sulfided Platinum , which exhibit significantly lower affinity for C-F bond insertion compared to Palladium.

-

Primary Recommendation: 5% Pt/C (Sulfided or unpoisoned). Platinum preferentially adsorbs the nitro group over the aryl-halide bond.

-

Alternative: 5% Pd/C only if used with a dehalogenation inhibitor (e.g., H₃PO₄ or Diphenylsulfide), though this introduces purification complexity.

Part 2: Reaction Mechanism & Pathway

The reduction proceeds via the Haber mechanism. The rate-determining step is often the adsorption of hydrogen onto the metal surface or the initial electron transfer to the nitro group.

Pathway Visualization

The following diagram illustrates the stepwise reduction and the competing defluorination pathway that must be suppressed.

Caption: Stepwise reduction pathway. The red dashed lines indicate the hydrodefluorination (HDF) risks associated with improper catalyst choice or excessive temperature.

Part 3: Detailed Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Precursor | (4-Nitro-2-fluorophenyl)methanol, >98% purity | Starting Material |

| Catalyst | 5% Pt/C (50% water wet) | Selective Catalyst |

| Solvent | Methanol (HPLC Grade) | Reaction Medium |

| Hydrogen Source | H₂ Gas (Balloon or Cylinder) | Reductant |

| Reactor | Parr Shaker or Autoclave (High Pressure) / RBF (Balloon) | Vessel |

Protocol: Batch Hydrogenation (10g Scale)

Safety Warning: Dry noble metal catalysts are pyrophoric.[1] Always keep the catalyst wet with water or solvent. Hydrogen gas is highly flammable.

Step 1: Reactor Loading

-

In a fume hood, charge a 250 mL hydrogenation flask (or autoclave liner) with (4-Nitro-2-fluorophenyl)methanol (10.0 g, 58.4 mmol) .

-

Add Methanol (100 mL) . Stir until the solid is fully dissolved.

-

Critical Step: Under a gentle stream of Nitrogen (N₂), carefully add 5% Pt/C (1.0 g, 10 wt% loading relative to substrate, 50% wet) .

-

Note: Using wet catalyst prevents ignition of methanol vapors.

-

Step 2: Hydrogenation

-

Seal the reactor.

-

Purge Cycle: Evacuate the vessel to -0.8 bar, then refill with N₂. Repeat 3 times to remove Oxygen.

-

H₂ Charge: Evacuate N₂ and refill with Hydrogen (H₂).

-

Balloon Method: Attach a double-layered balloon filled with H₂.

-

Autoclave Method: Pressurize to 3 bar (45 psi) .

-

-

Reaction: Stir vigorously (800-1000 rpm) at 20–25°C (Room Temp) .

-

Temperature Control: Do NOT heat. Higher temperatures (>40°C) drastically increase the rate of defluorination.

-

Step 3: Monitoring (IPC - In-Process Control)

-

Monitor reaction progress via HPLC or TLC every 1 hour.

-

TLC Eluent:[1] Ethyl Acetate:Hexane (1:1). Stain with Ninhydrin (amine turns red/purple).

-

Endpoint: Disappearance of Nitro precursor (Rf ~0.6) and consumption of Hydroxylamine intermediate.

-

Typical Time: 2–4 hours at 3 bar; 6–12 hours with balloon.

-

Step 4: Work-up

-

Once complete, stop stirring and vent H₂. Purge with N₂ for 5 minutes.

-

Filtration: Filter the mixture through a pad of Celite 545 to remove the catalyst.

-

Safety: Do not let the filter cake dry out. Wash the cake with Methanol (2 x 20 mL). Immediately submerge the used filter cake in water for disposal.

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield a crude off-white solid.

Step 5: Purification (if necessary)

-

The crude product is typically >95% pure.

-

If defluorinated impurity is >0.5%, recrystallize from Ethyl Acetate/Heptane .

Analytical Data (Reference)

-

Appearance: Off-white to pale yellow crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.15 (t, 1H, Ar-H), 6.35 (dd, 1H, Ar-H), 6.28 (dd, 1H, Ar-H), 5.10 (s, 2H, NH₂), 4.90 (t, 1H, OH), 4.35 (d, 2H, CH₂).

-

MS (ESI): m/z 156.1 [M+H]⁺.

Part 4: Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Defluorination (>1%) | Catalyst too active (Pd/C used) | Switch to Pt/C or Sulfided Pt/C. |

| Temperature too high | Maintain reaction strictly <25°C. | |

| Incomplete Conversion | Poisoned Catalyst | Ensure high-quality H₂ and solvent. Check for sulfur/amine poisons in precursor. |

| H₂ Starvation | Increase stirring rate (mass transfer limitation). Increase pressure to 5 bar. | |

| Hydroxylamine Accumulation | Reaction stopped too early | Extend reaction time. Hydroxylamine reduction is slower than Nitro reduction. |

Part 5: Process Workflow Diagram

Caption: End-to-end process workflow for the synthesis of (4-Amino-2-fluorophenyl)methanol.

References

- Google Patents. (2015). CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.

- Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.

Sources

The Strategic Utility of (4-Amino-2-fluorophenyl)methanol in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the utilization of versatile building blocks are paramount for the development of novel therapeutics with enhanced pharmacological profiles. Among the arsenal of molecular scaffolds available to medicinal chemists, (4-amino-2-fluorophenyl)methanol has emerged as a building block of significant interest. Its unique trifunctional nature, presenting an aniline-type amino group, a reactive benzyl alcohol, and a strategically positioned fluorine atom, offers a powerful platform for generating diverse chemical libraries with favorable drug-like properties. This guide provides an in-depth exploration of the synthesis, chemical attributes, and diverse applications of (4-amino-2-fluorophenyl)methanol, complete with detailed experimental protocols for its synthesis and derivatization, underscoring its value for researchers, scientists, and drug development professionals.

The strategic placement of the fluorine atom ortho to the hydroxymethyl group and meta to the amino group imparts distinct electronic properties. The strong electron-withdrawing nature of fluorine can modulate the pKa of the adjacent amino group, influence metabolic stability by blocking potential sites of oxidation, and introduce favorable non-covalent interactions with biological targets.[1][2] This strategic fluorination is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.[1][2]

Physicochemical and Reactivity Profile

A comprehensive understanding of the physicochemical properties and reactivity of (4-amino-2-fluorophenyl)methanol is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 840501-15-7 | [3] |

| Molecular Formula | C₇H₈FNO | [3] |

| Molecular Weight | 141.14 g/mol | Calculated |

| Appearance | Solid | [3] |

| Storage | 2-8°C, inert atmosphere, protect from light | [3] |

The molecule possesses two primary reactive centers: the nucleophilic amino group and the hydroxyl group of the benzyl alcohol. The amino group can readily participate in a wide array of reactions, including amide bond formation, sulfonylation, reductive amination, and transition metal-catalyzed cross-coupling reactions. The benzyl alcohol moiety can be oxidized to the corresponding aldehyde or benzoic acid, or it can be a substrate for etherification, esterification, or displacement reactions. The fluorine atom is generally unreactive under standard synthetic conditions but exerts a significant electronic influence on the reactivity of the rest of the molecule.

Synthesis of (4-Amino-2-fluorophenyl)methanol: A Detailed Protocol

The most direct and efficient synthesis of (4-amino-2-fluorophenyl)methanol involves the reduction of its corresponding carboxylic acid precursor, 4-amino-2-fluorobenzoic acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[4][5]

Protocol 1: Reduction of 4-Amino-2-fluorobenzoic Acid with Lithium Aluminum Hydride

This protocol outlines the reduction of the carboxylic acid to the benzyl alcohol.

Materials:

-

4-Amino-2-fluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or water and 15% aqueous sodium hydroxide

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Starting Material: Slowly add a solution of 4-amino-2-fluorobenzoic acid (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension dropwise. Caution: The reaction is exothermic, and hydrogen gas is evolved. Ensure the addition is slow enough to maintain the temperature below 10-15 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of a 15% aqueous solution of sodium hydroxide, and then more water. A granular precipitate of aluminum salts should form.[1] Alternatively, a saturated aqueous solution of sodium potassium tartrate can be added, and the mixture stirred vigorously until two clear layers are formed.

-

Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. If using the Rochelle's salt workup, separate the organic layer.

-

Extraction: Transfer the combined filtrate (or the separated organic layer) to a separatory funnel and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-amino-2-fluorophenyl)methanol.

Expected Yield: 70-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectra for this compound are not readily available in public databases, the expected shifts can be predicted based on analogous structures.[6][7]

-

¹H NMR (in CDCl₃ or DMSO-d₆): Expect signals for the aromatic protons (three, likely showing complex splitting patterns due to fluorine coupling), a singlet or broad singlet for the amino protons, a singlet for the benzylic CH₂ group, and a triplet or broad singlet for the hydroxyl proton.

-

¹³C NMR (in CDCl₃ or DMSO-d₆): Expect signals for the six aromatic carbons (with C-F coupling), and a signal for the benzylic carbon.

-

Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 142.1.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors and Beyond

The (4-amino-2-fluorophenyl)methanol scaffold is particularly valuable in the design of kinase inhibitors, a major class of targeted cancer therapeutics.[8][9] The 2-fluoroaniline moiety can serve as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for drug development.[10][11] Several potent and selective Aurora kinase inhibitors incorporate a 2-fluoroaniline or related motifs to achieve their activity. The fluorine atom can enhance binding affinity and improve selectivity.[5]

The general workflow for utilizing (4-amino-2-fluorophenyl)methanol in the synthesis of a hypothetical kinase inhibitor is depicted below:

Caption: Synthetic workflow for a kinase inhibitor.

Protocol 2: General Procedure for N-Arylation with a Heterocyclic Core

This protocol describes a typical nucleophilic aromatic substitution (SₙAr) reaction, a common strategy for coupling the amino group of the building block to an electron-deficient heterocyclic core.

Materials:

-

(4-Amino-2-fluorophenyl)methanol (or its N-protected derivative)

-

Electron-deficient chloro- or fluoro-substituted heterocycle (e.g., 4-chloroquinazoline)

-

Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or 2-propanol

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the (4-amino-2-fluorophenyl)methanol (1.0 equivalent) and the chloro-substituted heterocycle (1.0-1.2 equivalents) in a suitable solvent such as DMF or 2-propanol.

-

Base Addition: Add a base, such as DIPEA (2-3 equivalents) or K₂CO₃ (2-3 equivalents), to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-arylated product.

Bioisosteric Replacement and Structure-Activity Relationship (SAR) Insights

The 2-fluoroaniline moiety can be considered a bioisostere of other substituted anilines. Bioisosteric replacement is a powerful strategy in drug design to fine-tune the potency, selectivity, and ADME properties of a lead compound. The introduction of the fluorine atom at the 2-position can lead to:

-

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.

-

Enhanced Binding Affinity: The electronegative fluorine can participate in favorable electrostatic interactions or hydrogen bonds with the target protein.

-

Modulation of Basicity: The fluorine atom reduces the basicity of the aniline nitrogen, which can affect its ionization state at physiological pH and its binding characteristics.

-

Conformational Restriction: The steric bulk of the fluorine atom, although small, can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

Caption: Structure-Activity Relationship (SAR) considerations.

Conclusion and Future Perspectives

(4-Amino-2-fluorophenyl)methanol is a valuable and versatile building block in modern drug discovery. Its unique combination of reactive functional groups and the strategic placement of a fluorine atom provides a robust platform for the synthesis of diverse compound libraries with enhanced drug-like properties. The detailed synthetic protocols and application examples provided in this guide are intended to empower researchers to fully leverage the potential of this important scaffold. As the demand for more potent, selective, and metabolically stable therapeutics continues to grow, the strategic application of building blocks like (4-amino-2-fluorophenyl)methanol will undoubtedly play an increasingly critical role in the discovery of the next generation of medicines.

References

- U.S.

-

Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism." Accessed February 6, 2026. [Link]

- Chinese Patent CN104759215A, "Preparation process for lithium aluminum hydride-tetrahydrofuran solution," published July 8, 2015.

-

Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Published February 3, 2023. [Link]

-

Organic Syntheses. "L-VALINOL." Coll. Vol. 7, p.528 (1990); Vol. 60, p.101 (1981). [Link]

-

Hassan, A., et al. "Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline." ResearchGate, December 2017. [Link]

- U.S. Patent 6,444,190 B2, "Reduction compositions and processes for making the same," published September 3, 2002.

-

Meyer, T. J., et al. "New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine." Molecules 27.23 (2022): 8276. [Link]

-

Ali, M. A., et al. "Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][12][13]triazine-based VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters 20.12 (2010): 3648-52. [Link]

- European Patent EP1114809A1, "Process for the preparation of fluorobenzyl deriv

-

Chemdad. "Lithium Aluminum Hydride." Accessed February 6, 2026. [Link]

-

Wang, L., et al. "Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024)." Exploratory Drug Science 3 (2025): 1008116. [Link]

-

University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions." Accessed February 6, 2026. [Link]

-

Kolluri, S., et al. "Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors." MedChemComm 3.9 (2012): 1109-1113. [Link]

-

ResearchGate. "What is the best procedure to synthesize p-aminobenzyl alcohol?" Accessed February 6, 2026. [Link]

-

Peng, H., et al. "Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine." Bioorganic & Medicinal Chemistry Letters 31.12 (2021): 128033. [Link]

-

Wentzel Lab. "Carboxylic Acid Reduction with LiAlH4 mechanism." YouTube, April 8, 2021. [Link]

-

Royal Society of Chemistry. "Supporting Information." Accessed February 6, 2026. [Link]

-

Zhang, Y., et al. "Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry." Metabolites 12.1 (2022): 48. [Link]

-

Krishnaiah, M., et al. "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)." Molecules 27.19 (2022): 6634. [Link]

-

Czificsa, A., et al. "Optimization of a novel kinase inhibitor scaffold for the dual inhibition of JAK2 and FAK kinases." Bioorganic & Medicinal Chemistry Letters 22.1 (2012): 559-63. [Link]

-

Powers, D. C., et al. "Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols." The Journal of Organic Chemistry 80.22 (2015): 11461–11471. [Link]

-

Van der Westhuyzen, C. W., et al. "Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins." Molecules 23.11 (2018): 2969. [Link]

-

Löhn, M., et al. "Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor." Hypertension 54.3 (2009): 676-83. [Link]

-

Soloshonok, V. A., et al. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." Molecules 26.23 (2021): 7179. [Link]

-

Patane, M. A., et al. "4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765,314): a potent and selective alpha1b adrenergic receptor antagonist." Journal of Medicinal Chemistry 41.8 (1998): 1205-8. [Link]

-

Zhu, C., et al. "Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies." European Journal of Medicinal Chemistry 278 (2024): 116801. [Link]

-

Zhao, Z., and P. E. Bourne. "Overview of Current Type I/II Kinase Inhibitors." ResearchGate, August 2018. [Link]

-

Imai, K., et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." International Journal of Molecular Sciences 20.18 (2019): 4531. [Link]

-

Cole, R. J. "SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES." ProQuest, 2016. [Link]

-

Kong, Y., et al. "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Journal of Molecular Modeling 22.4 (2016): 83. [Link]

-

Cole, R. J., et al. "Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine." Tetrahedron Letters 61.35 (2020): 152229. [Link]

-

Rowinsky, E. K., et al. "Aurora Kinase Inhibitors: Current Status and Outlook." Expert Opinion on Investigational Drugs 19.8 (2010): 979-94. [Link]

Sources

- 1. Workup [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lithium Aluminum Hydride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. explorationpub.com [explorationpub.com]

- 9. Optimization of a novel kinase inhibitor scaffold for the dual inhibition of JAK2 and FAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. 4-Aminodiphenylamine(101-54-2) 1H NMR spectrum [chemicalbook.com]

- 12. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]

- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

Strategic Derivatization of (4-Amino-2-fluorophenyl)methanol for SAR Studies

Abstract & Scaffold Analysis

(4-Amino-2-fluorophenyl)methanol (CAS: 1190314-36-9) is a high-value bifunctional scaffold in medicinal chemistry. It offers two distinct vectors for diversification: a nucleophilic aniline handle and a benzylic alcohol handle.[1] The presence of the fluorine atom at the C2 position (ortho to the hydroxymethyl group) imparts critical physicochemical properties:

-

Metabolic Stability: The fluorine blocks metabolic oxidation at the ortho-position and electronically deactivates the ring against oxidative metabolism.

-

pKa Modulation: The fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly lowering the pKa of the para-aniline nitrogen compared to a non-fluorinated analog. This can improve oral bioavailability by reducing lysosomal trapping.

-

Conformational Bias: The ortho-fluorine can induce specific conformational preferences in the hydroxymethyl group via intramolecular H-bonding or dipole interactions, potentially locking bioactive conformations.

This guide details the strategic derivatization of this scaffold, prioritizing chemoselectivity and high-throughput library generation.

Strategic Derivatization Map

The following workflow illustrates the divergent synthetic pathways available for this scaffold. The strategy is divided into Path A (Amine Modification) and Path B (Alcohol Modification), with critical protection steps highlighted.

Figure 1: Divergent synthesis strategy. Path A leverages the higher nucleophilicity of the amine for direct modification. Path B requires amine protection to prevent self-polymerization during benzylic activation.

Protocol A: Chemoselective Reductive Amination

Objective: Generate a library of secondary amines at the C4 position without affecting the benzylic alcohol. Rationale: The aniline nitrogen is significantly more nucleophilic than the benzylic oxygen. By using a mild reducing agent like Sodium Triacetoxyborohydride (STAB), we favor imine reduction over aldehyde/ketone reduction and avoid alcohol side reactions.

Materials

-

Scaffold: (4-Amino-2-fluorophenyl)methanol (1.0 equiv)

-

Aldehydes: Diverse library of R-CHO (1.1 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure

-

Imine Formation:

-

In a 20 mL scintillation vial (or 96-well deep-well plate), dissolve the scaffold (0.2 mmol) in DCE (2 mL).

-

Add the aldehyde (0.22 mmol, 1.1 equiv).

-

Add Acetic Acid (0.2 mmol, 1.0 equiv).

-

Critical Check: Verify complete dissolution.[2] If the aldehyde is an HCl salt, add 1.0 equiv of TEA.

-

Stir at Room Temperature (RT) for 1–2 hours. (Monitor by LCMS for imine formation; mass = M+Aldehyde-H2O).

-

-

Reduction:

-

Add STAB (0.3 mmol, 1.5 equiv) in one portion.

-

Note: Gas evolution (H2) may occur; ensure the vessel is vented or has headspace.

-

Stir at RT for 4–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3 (2 mL).

-

Extract with DCM or EtOAc (3 x 2 mL).

-

Pass the organic layer through a phase separator cartridge or dry over Na2SO4.

-

Concentrate in vacuo.

-

-

Purification:

-

Purify via preparative HPLC (Reverse phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

-

Validation: 1H NMR should show the disappearance of the imine proton and retention of the benzylic -CH2- (singlet/doublet around 4.6 ppm).

-

Protocol B: Benzylic Functionalization (The "Right-Hand" Side)

Objective: Modify the alcohol position to create ethers or benzylic amines. Challenge: Converting the benzylic alcohol to a leaving group (Cl, Br, OMs) in the presence of a free aniline will lead to rapid self-polymerization (intermolecular N-alkylation). Solution: Mandatory N-Protection is required before activating the alcohol.

Phase 1: N-Boc Protection

-

Dissolve (4-Amino-2-fluorophenyl)methanol (1.0 equiv) in THF/H2O (1:1).

-

Add NaHCO3 (2.5 equiv) and Boc2O (1.2 equiv).

-

Stir at RT for 12 h.

-

Workup: Extract with EtOAc, wash with brine, dry, and concentrate. Yields N-Boc-Scaffold .

Phase 2: Activation (Conversion to Benzyl Chloride)

-

Reagent: Thionyl Chloride (SOCl2) is preferred over mesyl chloride for sterically hindered ortho-fluoro systems as the chloride is a smaller leaving group.

-

Dissolve N-Boc-Scaffold (1.0 equiv) in anhydrous DCM (0.1 M).

-

Cool to 0°C.

-

Add TEA (2.0 equiv) followed by dropwise addition of SOCl2 (1.2 equiv).

-

Stir at 0°C for 1 h, then warm to RT for 1 h.

-

Critical Step: Quench with ice water immediately. Extract rapidly with DCM. Wash with cold NaHCO3. Dry and concentrate.

-

Stability Warning: Benzyl chlorides are reactive.[1] Use immediately in Phase 3 or store at -20°C under N2.

-

Phase 3: Nucleophilic Displacement (Library Generation)

-

Dissolve the activated Benzyl Chloride intermediate in DMF or Acetonitrile (0.1 M).

-

Dispense into reaction vials containing diverse nucleophiles:

-

Phenols (for Ethers): Add K2CO3 (2.0 equiv). Heat to 60°C.

-

Secondary Amines: Add DIPEA (2.0 equiv). Heat to 50°C.

-

Thiols: Add Cs2CO3 (1.5 equiv). Stir at RT.

-

-

Monitor by LCMS for conversion.

-

Deprotection: Treat the crude reaction mixture (after solvent removal) with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group and regenerate the primary aniline.

Protocol C: Selective Oxidation to Aldehyde

Objective: Convert the alcohol to an aldehyde (4-amino-2-fluorobenzaldehyde) for Wittig olefination or reductive amination with amines. Reagent: Manganese Dioxide (MnO2) is the standard for chemoselective oxidation of benzylic alcohols in the presence of anilines.

-

Activation of MnO2: Ensure MnO2 is "activated" (dried).

-

Reaction:

-

Dissolve scaffold (1.0 equiv) in DCM or Chloroform.

-

Add Activated MnO2 (10–20 equiv). High excess is necessary for surface-mediated reactions.

-

Stir vigorously at RT or Reflux (40°C) for 12–24 h.

-

-

Filtration: Filter through a Celite pad to remove MnO2 solids. Rinse the pad with DCM.

-

Result: The filtrate contains the aldehyde.

-

Note: The 2-fluoro group stabilizes the aldehyde against auto-oxidation compared to the non-fluorinated analog, but it should still be used promptly.

-

SAR Data Organization

When analyzing the library, organize data to correlate substitution patterns with potency and physicochemical properties.

| Analog ID | R-Group (Amine) | X-Group (Alcohol) | LogD (7.4) | Potency (IC50) | Metabolic Stability (t1/2) |

| Parent | -H | -OH | 0.8 | Ref | Low (Oxidation) |

| A-01 | -Benzyl | -OH | 2.1 | ... | Medium |

| A-02 | -Cyclopropyl | -OH | 1.2 | ... | High |

| B-01 | -H | -OMe | 1.1 | ...[3] | High |

| B-02 | -H | -Cl | 1.9 | ... | Medium |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69331, 4-Aminobenzyl alcohol. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reduction).

-

Caroon, J. M., et al. (1981). Manganese dioxide oxidation of benzyl alcohols. Journal of Medicinal Chemistry, 24(11), 1320. (Chemoselective oxidation methodology).[4]

- Purser, S., et al. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Review on the metabolic and physicochemical effects of fluorine substitution).

Sources

Advanced Coupling Protocols for (4-Amino-2-fluorophenyl)methanol

Introduction: The Fluorine Effect in Bifunctional Scaffolds

(4-Amino-2-fluorophenyl)methanol (CAS 79670-16-1) is a high-value building block in medicinal chemistry, distinct from its non-fluorinated analogue (4-aminobenzyl alcohol) due to the electronic and steric influence of the ortho-fluorine atom.

This scaffold serves two critical roles in drug design:

-

Pharmacophore Modulation: The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the aniline nitrogen (approx. pKa ~3.5–4.0 compared to ~4.6 for unsubstituted aniline). This modulates metabolic stability by blocking ortho-oxidation and altering the hydrogen-bond donor capability of the amine.

-

Self-Immolative Linkers: In Antibody-Drug Conjugates (ADCs), this moiety functions as a spacer.[1] The enzymatic cleavage of an amide/carbamate at the aniline triggers a 1,6-elimination of the benzyl alcohol, releasing the payload. The 2-fluoro substituent tunes the kinetics of this elimination.

This guide provides field-proven protocols for coupling this substrate, addressing the specific challenges posed by its reduced nucleophilicity and latent reactivity.

Strategic Chemoselectivity: Amine vs. Alcohol[1]

The primary synthetic challenge is differentiating the nucleophilic aniline (Ar-NH₂) from the benzyl alcohol (Ar-CH₂OH). While the amine is kinetically more nucleophilic, the electron-withdrawing fluorine reduces this gap compared to non-fluorinated analogues.

Decision Matrix: Functionalization Strategy

Figure 1: Strategic workflow for chemoselective functionalization. Note that O-functionalization almost invariably requires N-protection to prevent polymerization or competitive N-alkylation.[1]

Protocol 1: Chemoselective Amide Coupling

Objective: Acylation of the aniline without protecting the benzyl alcohol.

Challenge: The 2-fluoro group deactivates the aniline. Standard EDC/NHS coupling may be sluggish, leading to ester formation at the benzyl alcohol (O-acylation) if the reaction is forced with heat or excess reagent.

Solution: Use HATU as a high-velocity coupling agent to favor kinetic control (N-acylation) over thermodynamic equilibration.[1]

Materials

-

Substrate: (4-Amino-2-fluorophenyl)methanol (1.0 eq)

-

Carboxylic Acid: R-COOH (1.1 eq)[1]

-

Coupling Agent: HATU (1.1 eq)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

-

Solvent: DMF (Anhydrous)[1]

-

Quench: Saturated NaHCO₃

Step-by-Step Procedure

-

Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (2.5 eq) and stir for 5 minutes under N₂.

-

Coupling Agent: Add HATU (1.1 eq) in one portion. Stir for 1-2 minutes until the solution turns yellow/orange (activated ester formation).

-

Substrate Addition: Add (4-Amino-2-fluorophenyl)methanol (1.0 eq) solid or dissolved in minimal DMF.

-

Reaction: Stir at Room Temperature (20–25°C) .

-

Critical Control Point: Do NOT heat. Heating promotes O-acylation.

-

Monitoring: Monitor by LC-MS. The 2-F aniline is slower; reaction typically requires 4–16 hours.

-

-

Work-up: Dilute with EtOAc. Wash sequence:

-

1x Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).[1]

-

1x Water.

-

1x Brine.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Validation Data:

-

Target: Amide peak (LC-MS).

-

Impurity: Ester byproduct (typically +1 mass unit difference if R is same, but distinct retention time).[1] The ester usually elutes after the amide in reverse-phase HPLC.

Protocol 2: Buchwald-Hartwig Amination

Objective: C-N bond formation with Aryl Halides.

Challenge: The benzyl alcohol proton is acidic (pKa ~15). Strong bases (NaOtBu) used in standard Buchwald protocols can deprotonate the alcohol, leading to O-arylation or catalyst poisoning via alkoxide binding.[1]

Solution: Use a weak base system (Carbonate or Phosphate) and a ligand capable of coupling deactivated anilines.

Materials

-

Amine: (4-Amino-2-fluorophenyl)methanol (1.2 eq)[1]

-

Electrophile: Aryl Bromide/Iodide (1.0 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂[1]

-

Ligand: BrettPhos or XPhos (4-6 mol%)[1]

-

Rationale: BrettPhos is privileged for primary anilines and resists inhibition by alcohol functionalities.

-

-

Base: K₃PO₄ (finely ground, 2.0 eq) or Cs₂CO₃. Avoid NaOtBu.

-

Solvent: t-Amyl alcohol or Dioxane (degassed).[1]

Step-by-Step Procedure

-

Prep: Charge a reaction vial with Aryl Halide, Amine, Base, Pd source, and Ligand.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen is detrimental to the phosphine ligand.

-

Solvent: Add degassed solvent (0.15 M).

-

Reaction: Heat to 80–100°C .

-

Note: The 2-F substituent creates steric hindrance and electronic deactivation. Higher temperatures are justified here compared to amide coupling because O-arylation is less kinetically favorable than N-arylation with these specific ligands.

-

-

Work-up: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate and purify.

Protocol 3: Synthesis of Quinazoline Scaffolds

Objective: Cyclization to form Kinase Inhibitor cores (e.g., Aurora Kinase B inhibitors).[1]

Mechanism: The aniline nitrogen attacks an electrophilic carbon (nitrile/formamidine), followed by cyclization involving the ortho-position (if functionalized) or simply using the aniline as the attachment point to a pre-formed bicycle.

Scenario: Coupling to a 4-chloroquinazoline core (SNAr).

Procedure

-

Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) + (4-Amino-2-fluorophenyl)methanol (1.1 eq).

-

Solvent: Isopropanol (iPrOH).

-

Conditions: Reflux (85°C) for 3–6 hours.

-

Isolation: The product often precipitates as the Hydrochloride salt upon cooling.

-

Filtration: Filter the solid, wash with cold iPrOH and Et₂O.

Application Note: Self-Immolative Linker Design

Context: In ADCs, this molecule links a cytotoxic payload to a protease-cleavable peptide (e.g., Val-Cit-PABC).[1]

Mechanism:

-

Attachment: The benzyl alcohol is activated (e.g., with bis(4-nitrophenyl)carbonate) to form a carbonate with the drug payload.

-

Trigger: The aniline is acylated with the peptide linker.

-

Release: Protease cleaves the peptide-aniline bond. The free aniline electron pair donates into the ring, expelling the payload and CO₂ via a 1,6-elimination (quinone methide formation).[1]

Impact of 2-Fluoro: The fluorine atom destabilizes the transition state of the 1,6-elimination slightly compared to the H-analog, potentially slowing down the release kinetics . This is a design feature used to fine-tune the stability of the linker in plasma versus the lysosome.

Analytical Standards & Troubleshooting

NMR Characterization[1][7]

-

1H NMR (DMSO-d6):

-

-NH₂: Broad singlet around δ 5.0–5.5 ppm (shifts downfield if acylated).[1]

-

-CH₂OH: Doublet around δ 4.4 ppm (methylene) and triplet around δ 5.1 ppm (hydroxyl proton).[1]

-

Aromatic: The 2-F substituent creates complex splitting patterns. Look for the triplet of doublets for the proton adjacent to Fluorine.

-

-

19F NMR:

-

Diagnostic signal typically around -120 to -130 ppm . This is the definitive check for the integrity of the fluorinated ring.

-

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Molecular Weight | 141.14 g/mol | |

| pKa (Aniline) | ~3.8 (Est.) | Lower than 4-aminobenzyl alcohol (4.[1]6) |

| Solubility | DMSO, MeOH, EtOAc | Poor in Hexanes/Water |

| Preferred Coupling | HATU / DIPEA | Avoid EDC for difficult acids |

| Preferred Base (Pd) | K₃PO₄ / Cs₂CO₃ | Avoid NaOtBu (Alkoxide risk) |

| Storage | < -20°C, Dark | Air/Light sensitive (oxidation risk) |

References

-

Chemoselective Amide Coupling & Linker Chemistry

-

Buchwald-Hartwig Conditions for Deactivated Anilines

-

Synthesis of Aurora Kinase Inhibitors (Quinazoline Coupling)

-

Fluorine Effect in Medicinal Chemistry

-

Safety & Handling

- ChemScene MSDS for (4-Amino-2-fluorophenyl)methanol.

-

Source:[1]

Sources

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]